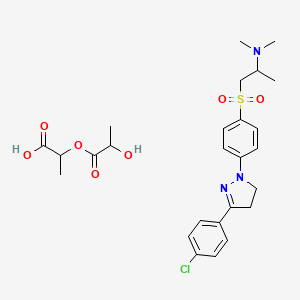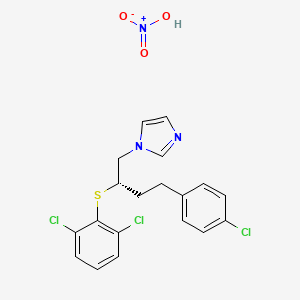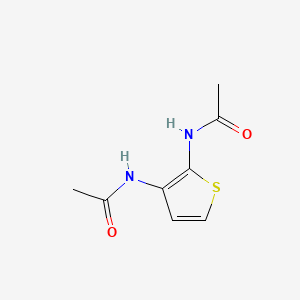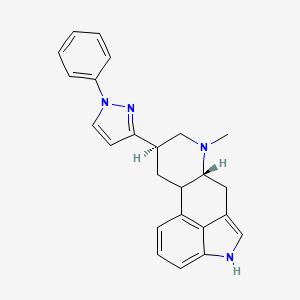
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride is a synthetic organic compound It is characterized by the presence of an acetamide group, a chlorophenoxy group, and a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Introduction of the Diazepine Ring: The hexahydro-4-methyl-1H-1,4-diazepine ring is introduced through a cyclization reaction involving suitable precursors.
Coupling Reaction: The chlorophenoxy intermediate is then coupled with the diazepine ring-containing intermediate under specific conditions to form the final product.
Formation of the Dihydrochloride Salt: The final product is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazepine ring or the acetamide group.
Reduction: Reduction reactions could target the chlorophenoxy group or the diazepine ring.
Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-(4-bromophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride
- Acetamide, 2-(4-fluorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride
Uniqueness
The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride lies in its specific substitution pattern and the presence of the chlorophenoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
87576-01-0 |
|---|---|
Molecular Formula |
C17H28Cl3N3O2 |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C17H26ClN3O2.2ClH/c1-20-9-3-11-21(13-12-20)10-2-8-19-17(22)14-23-16-6-4-15(18)5-7-16;;/h4-7H,2-3,8-14H2,1H3,(H,19,22);2*1H |
InChI Key |
ABZOUFGQKZQAPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)CCCNC(=O)COC2=CC=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)



![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)





